1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
Description
1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a synthetic small molecule characterized by a urea backbone and a fused triazolo-pyridine scaffold. The urea moiety (-NHCONH-) serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems. The triazolo[4,3-a]pyridine core features a trifluoromethyl (-CF₃) substituent at position 6, which contributes to electronic effects (e.g., electron-withdrawing properties) and hydrophobic interactions.
Properties
IUPAC Name |
1-cyclohexyl-3-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N5O/c16-15(17,18)10-6-7-12-21-22-13(23(12)9-10)8-19-14(24)20-11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNUGBQBRBSBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to target the serine/threonine-protein kinase pim-1 in humans. This enzyme plays a crucial role in cell survival and proliferation.
Mode of Action
It is likely that it interacts with its target protein to modulate its activity, leading to changes in cellular processes.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea. For instance, the compound exhibits superior thermostability, which could affect its stability and activity in different environments.
Biological Activity
1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and other pharmacological effects based on recent research findings.
Chemical Structure
The compound features a cyclohexyl group linked to a urea moiety and a triazolopyridine scaffold. The trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.
Synthesis
The synthesis of this compound has been achieved through various methodologies involving hydrazine substitution and cyclization reactions. The structural characterization was confirmed using spectroscopic techniques such as NMR and mass spectrometry .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of derivatives related to the triazolopyridine structure. The compound has been screened against several bacterial and fungal strains:
- Bacterial Strains :
- Escherichia coli (ATCC 25922)
- Staphylococcus aureus (ATCC 43300)
- Pseudomonas aeruginosa (ATCC 27853)
- Fungal Strains :
- Candida albicans (ATCC 90028)
- Cryptococcus neoformans (ATCC 208821)
The Minimum Inhibitory Concentration (MIC) values for selected derivatives showed promising results. For instance:
- Urea derivative 13d exhibited an MIC of 12.50 mg/mL against C. neoformans.
- Urea derivative 13c showed moderate activity with an MIC of 25.0 mg/mL against the same strain .
Anticancer Activity
The triazole moiety in similar compounds has been linked to anticancer properties. Research indicates that derivatives can inhibit Polo-like kinase 1 (Plk1), a target in various cancers. Compounds with triazole scaffolds have shown IC50 values ranging from 4.38 μM to >50 μM , indicating varying levels of potency against cancer cell lines .
Study on Antimicrobial Efficacy
In a comparative study, several urea and thiourea derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with trifluoromethyl substitutions showed enhanced activity against Gram-positive bacteria compared to their unsubstituted counterparts .
Evaluation of Anticancer Properties
Another study focused on the evaluation of triazolo derivatives for their anticancer activities against breast cancer cell lines. The derivatives containing the trifluoromethyl group exhibited significant cytotoxic effects with IC50 values below 10 μM , suggesting their potential as lead compounds in cancer therapy .
Data Tables
| Compound | Target | MIC (mg/mL) | IC50 (μM) |
|---|---|---|---|
| 13d | C. neoformans | 12.50 | N/A |
| 13c | C. neoformans | 25.00 | N/A |
| PLHSpT 7 | Plk1 | N/A | 4.38 |
| PLHSpT 18 | Plk1 | N/A | >50 |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
-
Anticancer Properties :
- Research indicates that derivatives of urea compounds can demonstrate antiproliferative effects against various cancer cell lines. Studies have shown that modifications to the urea structure can enhance its efficacy against specific types of cancer cells, including melanoma and renal cancer .
- The incorporation of the triazole moiety is believed to enhance interaction with biological targets, potentially leading to improved anticancer activity.
- Kinase Inhibition :
- Urease Inhibition :
Table 1: Summary of Biological Activities
Detailed Case Studies
- Antiproliferative Activity :
- Mechanistic Insights :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to other urea derivatives containing triazolo-fused rings. Below is a comparative analysis with two analogs (Table 1) and a discussion of key structural and functional differences.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Effects on Lipophilicity :
- The target compound’s cyclohexyl group imparts greater lipophilicity compared to the aromatic 4-methoxyphenethyl and 3-methoxybenzyl groups. This may enhance blood-brain barrier penetration or alter pharmacokinetic profiles.
- The trifluoromethyl group in the target and compound increases hydrophobicity, whereas the thiophene in introduces polarizable sulfur but reduces logP .
Electronic and Steric Considerations :
- The electron-withdrawing CF₃ group (target and ) may stabilize charge interactions in enzyme active sites, contrasting with the electron-rich thiophene in , which could engage in π-π stacking .
- The fused pyridine (target) versus pyridazine () alters ring conformation and hydrogen-bonding capacity. Pyridazine’s additional nitrogen may enhance solubility but reduce steric bulk .
Biological Implications :
- While bioactivity data for these compounds is unavailable in the provided evidence, structural analogs suggest divergent target affinities. For example, methoxy-substituted aromatics () often interact with GPCRs or kinases, whereas thiophenes () are common in protease inhibitors .
Synthetic Accessibility :
- The carbocation-mediated cycloaddition methods described for triazole derivatives () could theoretically apply to the target compound’s core, though urea linkage synthesis would require additional steps .
Research Findings and Limitations
- Structural Trends : Compounds with trifluoromethyl groups (target and ) are prioritized in drug discovery for metabolic stability, whereas thiophene-containing analogs () offer unique electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
